molecular formula C10H6FNO3 B1323170 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid CAS No. 334930-07-3

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Cat. No.: B1323170
CAS No.: 334930-07-3
M. Wt: 207.16 g/mol
InChI Key: XXDHPFKMYSLBDJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is an organic compound that features a fluorinated phenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different ring structures.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include various carboxylate derivatives.
  • Reduction products may include partially or fully reduced isoxazole rings.
  • Substitution products depend on the nucleophile used and can include a wide range of functionalized phenyl-isoxazole derivatives.

Scientific Research Applications

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the isoxazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 3-(4-Chloro-phenyl)-isoxazole-4-carboxylic acid
  • 3-(4-Methyl-phenyl)-isoxazole-4-carboxylic acid
  • 3-(4-Nitro-phenyl)-isoxazole-4-carboxylic acid

Comparison: 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design compared to its chloro, methyl, and nitro analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDHPFKMYSLBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester (849 g, 208 mmol) in ethanol (215 mL) was added aqueous sodium hydroxide (2 N, 161 mL, 323 mmol) and the resulting mixture stirred overnight at room temperature. The mixture was then acidified with HCl solution (4 N, 85 mL) to pH 2-3. The precipitate was then filtered off and dissolved in THF (700 mL) and then washed with saturated sodium chloride solution. The aqueous phase was then extracted with ethyl acetate and THF (1:1, 300 mL) and the combined organic phases dried over sodium sulfate and evaporated to afford the title compound (40.8 g, 94%) which was obtained as an orange solid. MS: m/e=206.1 [M−H]−.
Quantity
849 g
Type
reactant
Reaction Step One
Quantity
161 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 0.79 g of Compound 8C, 3.5 mL of acetic acid and 3.05 mL of 37% HCl was refluxed for 4 h. After cooling to r.t., the solvent was evaporated to dryness at reduced pressure and the crude was taken up with 15 mL of water. The precipitate was filtered off and dried to give 0.632 g (85.9%) of the title compound. M.p. 170-174° C.
Name
Compound 8C
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
85.9%

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